Ethyl 4-(4-aminopiperidin-1-yl)benzoate
Description
Ethyl 4-(4-aminopiperidin-1-yl)benzoate is a benzoic acid derivative characterized by an ethyl ester group at the para position of the benzene ring and a 4-aminopiperidine substituent. These properties suggest that this compound likely exhibits similar thermal stability and solubility profiles, influenced by the polarity of the aminopiperidine group.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
ethyl 4-(4-aminopiperidin-1-yl)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-2-18-14(17)11-3-5-13(6-4-11)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3 |
InChI Key |
XDCWNSQVLLZJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperidine/Piperazine Derivatives
Ethyl 4-(4-aminopiperidin-1-yl)benzoate belongs to a broader class of benzoate esters modified with nitrogen-containing heterocycles. Key analogs include:
Key Observations :
- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin polymerization compared to other amines, attributed to its electron-donating dimethylamino group . This suggests that the 4-aminopiperidine substituent in this compound may similarly enhance reactivity in specific applications.
- Structural Similarity : Ethyl 4-(4-methylpiperazin-1-yl)benzoate (similarity score: 1.00) shares the closest structural resemblance, differing only in the replacement of the piperidine ring with a methyl-substituted piperazine .
Antimicrobial Activity
While direct data on this compound are lacking, structurally related sulfonamidobenzamide (SABA) derivatives, such as SABA1 (Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate), exhibit antimicrobial activity against E. coli (MIC: 0.45–0.9 mM) .
Preparation Methods
Reaction Mechanism and Substrate Selection
The synthesis of ethyl 4-(4-aminopiperidin-1-yl)benzoate typically begins with ethyl 4-fluorobenzoate and 4-aminopiperidine. The fluorine atom at the para position of the benzoate acts as a leaving group, facilitating nucleophilic attack by the secondary amine of 4-aminopiperidine. This reaction follows an SNAr (nucleophilic aromatic substitution) mechanism, which is accelerated by electron-withdrawing groups like the ester moiety.
In a representative procedure, ethyl 4-fluorobenzoate (17.51 g, 0.104 mol) reacts with 4-aminopiperidine hydrochloride (44.3 g, 0.209 mol) in N,N-dimethylformamide (DMF, 100 mL) under reflux at 433 K for 16 hours. The use of DMF as a polar aprotic solvent enhances reaction kinetics by stabilizing the transition state. After cooling, the mixture is poured into water (750 mL) to precipitate the product, which is then recrystallized from isopropanol to yield 23.5 g (69.7%) of the target compound.
Key Reaction Parameters:
-
Molar ratio : A 2:1 excess of 4-aminopiperidine ensures complete conversion of the fluorobenzoate.
-
Temperature and time : Prolonged heating at 433 K drives the reaction to completion.
-
Solvent : DMF’s high boiling point and solvation capacity are critical for efficient substitution.
Structural Validation and Analytical Data
The crystal structure of analogous compounds, such as ethyl 4-(4-benzylpiperazin-1-yl)benzoate, confirms the expected bond lengths and angles. For instance:
-
C–N bond lengths : 1.469(3) Å (N1–C7) and 1.391(3) Å (N2–C12).
-
Ester group : C18–O1 (1.201(3) Å) and C18–O2 (1.334(4) Å).
These metrics align with theoretical values, validating the synthetic approach. For this compound, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to confirm purity and regiochemistry.
Alternative Synthetic Strategies and Optimization
Piperidine Ring Functionalization
In some cases, the piperidine amine is introduced after coupling the benzoate ester. For example, a patent describes the synthesis of a triazine-piperidine benzoate derivative via a multi-step sequence involving:
-
Methylthio group introduction : Reaction of a bromo-triazine intermediate with methyl iodide in ethanol.
-
Piperidine coupling : Grinding the intermediate with tert-butyl piperidine-3-carbamate under nitrogen at 408 K.
-
Deprotection and salt formation : Treatment with trifluoroacetic acid to remove the Boc group, followed by salt formation with benzoic acid.
While this method is more complex, it highlights the versatility of piperidine derivatives in constructing target molecules.
Solvent and Base Optimization
The choice of solvent and base significantly impacts yield and reaction rate:
Ethanol with sodium hydroxide achieves a marginally higher yield (72.3%) compared to DMF, likely due to improved solubility of the amine hydrochloride.
Purification and Salt Formation
Recrystallization and Filtration
Crude products are typically purified via recrystallization. For example, this compound is dissolved in isopropanol at 323 K and slowly cooled to induce crystallization. This step removes unreacted starting materials and byproducts, yielding a purity >98% as confirmed by HPLC.
Salt Formation for Enhanced Stability
The free base is often converted to salts for improved stability and bioavailability. In one protocol:
-
Benzoate salt : The free base (60 g) is dissolved in 95% ethanol (120 mL) and treated with benzoic acid (2.14 g) at 288 K.
-
Hydrochloride salt : Reaction with hydrochloric acid in methanol yields a crystalline hydrochloride salt.
Salt formation is confirmed via melting point analysis, infrared spectroscopy, and NMR.
Challenges and Mitigation Strategies
Byproduct Formation
Over-alkylation and ester hydrolysis are common side reactions. Strategies to mitigate these include:
Scalability and Industrial Adaptation
Scaling the reaction to kilogram quantities requires:
-
Continuous flow systems : To maintain consistent temperature and mixing.
-
Solvent recovery : Distillation and reuse of DMF or ethanol to reduce costs.
Q & A
Q. Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed solvents (e.g., THF/water) to balance solubility of reactants.
- Catalyst Selection : Use phase-transfer catalysts (e.g., TBAB) or microwave-assisted synthesis to enhance reaction kinetics .
- Temperature Control : Gradual heating (e.g., reflux at 80–100°C) improves solubility without degrading heat-sensitive intermediates.
Data Analysis : Compare yields using DOE (Design of Experiments) to identify optimal parameters. For example, highlights multi-step syntheses requiring precise temperature control .
Basic: What techniques are recommended for structural characterization of this compound?
Q. Methodological Answer :
- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement, particularly to confirm the piperidine ring conformation and ester group orientation .
- NMR Spectroscopy : Use - and -NMR to verify substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring no fragmentation of the labile ester group .
Advanced: How can structural ambiguities (e.g., tautomerism in piperidine derivatives) be resolved?
Q. Methodological Answer :
- Dynamic NMR : Monitor temperature-dependent chemical shifts to detect tautomeric equilibria.
- Computational Modeling : Use DFT (Density Functional Theory) to predict stable conformers and compare with experimental data .
- Crystallographic Twinning Analysis : Apply SHELXD or PLATON to deconvolute twinned data, as noted in for complex crystal systems .
Basic: What safety protocols are essential when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing and reactions .
- First Aid : For skin contact, wash immediately with soap/water (15+ minutes). For inhalation, move to fresh air and monitor for respiratory distress .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Follow EPA guidelines for amine-containing waste .
Advanced: How can researchers address incomplete toxicological data during experimental design?
Q. Methodological Answer :
- Analog-Based Risk Assessment : Use read-across methods with structurally similar compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate) to infer toxicity .
- In Silico Tools : Apply QSAR models (e.g., OECD Toolbox) to predict acute toxicity endpoints.
- Pilot In Vivo Studies : Conduct limited-dose acute toxicity tests in rodent models, adhering to IACUC protocols .
Basic: What biological activities are associated with this compound?
Q. Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC assays) .
- Enzyme Inhibition : Evaluate inhibitory effects on kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assays) .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification in cell models .
Advanced: How can contradictory activity data (e.g., variable IC50_{50}50 values) be reconciled?
Q. Methodological Answer :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO ≤0.1%), and incubation times.
- SAR Studies : Modify substituents (e.g., halogenation at the phenyl ring) and correlate changes with activity trends .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Basic: How does this compound compare to analogs like Ethyl 4-(2-oxopiperidin-1-yl)benzoate?
Q. Methodological Answer :
- Structural Differences : The 4-aminopiperidine moiety enhances hydrogen-bonding capacity vs. the 2-oxo group’s electrophilic character .
- Reactivity : The amine group facilitates nucleophilic reactions (e.g., acylations), while the oxo group participates in condensations .
- Biological Profiles : Aminopiperidine derivatives often show improved solubility and target affinity compared to oxo analogs .
Advanced: What strategies mitigate stability issues during long-term storage?
Q. Methodological Answer :
- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation products.
- Formulation : Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent oxidation .
- Packaging : Utilize desiccated containers with silica gel to control moisture, critical for hygroscopic amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
